molecular formula C21H13NO7S B11102419 4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

Cat. No.: B11102419
M. Wt: 423.4 g/mol
InChI Key: WHPBSQUBKQBCCG-UHFFFAOYSA-N
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Description

4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a benzoic acid moiety and a hydroxyphenyl group linked to an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid typically involves multiple steps:

    Formation of the Isoindole Ring: The initial step often involves the condensation of phthalic anhydride with an amine to form the isoindole ring. This reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or xylene.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step may require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol, facilitating its attack on the isoindole ring.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent, typically in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols or other reduced species.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinones, carboxylic acids, or aldehydes.

    Reduction: Alcohols, amines, or hydrocarbons.

    Substitution: Halogenated, aminated, or thiolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. These activities are often explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and hydroxyphenyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfasalazine: A compound with a similar sulfonyl group and used as an anti-inflammatory drug.

    Phthalic Anhydride Derivatives: Compounds with similar isoindole structures used in various chemical syntheses.

    Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties used in food preservatives and pharmaceuticals.

Uniqueness

4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C21H13NO7S

Molecular Weight

423.4 g/mol

IUPAC Name

4-[2-(2-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid

InChI

InChI=1S/C21H13NO7S/c23-18-4-2-1-3-17(18)22-19(24)15-10-9-14(11-16(15)20(22)25)30(28,29)13-7-5-12(6-8-13)21(26)27/h1-11,23H,(H,26,27)

InChI Key

WHPBSQUBKQBCCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O)O

Origin of Product

United States

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